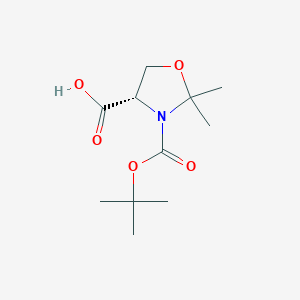

Ácido (S)-3-(terc-butoxicarbonil)-2,2-dimetil oxazolidina-4-carboxílico

Descripción general

Descripción

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under acidic conditions and its ease of removal under mild acidic conditions, making it a popular choice in synthetic chemistry.

Aplicaciones Científicas De Investigación

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: Applied in the production of fine chemicals and specialty materials

Mecanismo De Acción

Target of Action

The primary target of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino groups in biochemical reactions . This compound is commonly used as a protecting group for amino groups, particularly in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amino groups, preventing them from participating in unwanted reactions . It does this by converting the amino group into a carbamate . The tert-butoxycarbonyl (Boc) group is cleaved when the protecting group is removed, a process achieved with a strong acid such as trifluoracetic acid (TFA) .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It allows for the selective protection and deprotection of amino groups, enabling the stepwise construction of complex peptide structures .

Result of Action

The primary result of the compound’s action is the protection of amino groups, allowing for their selective participation in biochemical reactions . This enables the synthesis of complex molecules, such as peptides, that would otherwise be difficult or impossible to construct .

Action Environment

The action of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is influenced by environmental factors such as temperature and pH . For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . Additionally, the compound is stable under basic conditions and is deprotected under acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then cyclized to form the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Similar in structure but contains a thiazolidine ring instead of an oxazolidine ring.

Phenylmethoxycarbonyl (Cbz) derivatives: Another class of protecting groups used in peptide synthesis, but with different stability and removal conditions.

Uniqueness

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its stability under acidic conditions and ease of removal, making it highly suitable for use in peptide synthesis and other organic transformations. Its ability to form stable intermediates and its versatility in various chemical reactions further enhance its utility in scientific research and industrial applications.

Actividad Biológica

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

- Molecular Weight : 245.27 g/mol

- CAS Number : 139009-66-8

- Molecular Formula : CHNO

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The oxazolidine ring structure contributes to its unique chemical behavior.

Antioxidant Properties

Research indicates that compounds similar to (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid exhibit significant antioxidant activities. For instance, related compounds like L-2-Oxothiazolidine-4-carboxylic acid (OTC) have been shown to enhance glutathione levels in various biological systems, suggesting a potential role in mitigating oxidative stress .

The biological activity of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid may involve:

- Enzyme Modulation : Similar oxazolidine derivatives have been reported to interact with specific enzymes, potentially acting as inhibitors or activators depending on the target .

- Oxidative Stress Reduction : By enhancing endogenous antioxidant defenses, such as glutathione synthesis, these compounds may help protect cells from oxidative damage .

In Vitro Studies

-

Cell Culture Experiments : In studies involving vascular smooth muscle cells (VSMCs), related oxazolidine compounds demonstrated the ability to inhibit calcification processes associated with oxidative stress. This was linked to increased glutathione levels and decreased apoptosis in VSMCs .

Treatment Calcification Inhibition (%) GSH Level Change (%) Control 0 -90 OTC (1 mM) 70 +50 OTC (5 mM) 90 +90 - Anti-inflammatory Effects : OTC has also been shown to suppress inflammatory markers in retinal pigment epithelium (RPE) cells, indicating that similar oxazolidine derivatives may possess anti-inflammatory properties that could be beneficial in treating conditions like age-related macular degeneration (AMD) .

In Vivo Studies

In animal models, OTC was effective in preventing the progression of AMD-like retinal lesions, suggesting that the biological activity of oxazolidine derivatives extends beyond in vitro applications .

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid may have several therapeutic applications:

- Cardiovascular Health : By inhibiting vascular calcification and promoting antioxidant defenses.

- Ophthalmology : As a potential treatment for retinal diseases characterized by oxidative stress and inflammation.

- General Antioxidant Therapy : For conditions exacerbated by oxidative damage.

Propiedades

IUPAC Name |

(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426138 | |

| Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139009-66-8 | |

| Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.